molecular formula C12H16O4 B3156403 Ethyl 3-(4-methoxyphenoxy)propanoate CAS No. 82872-99-9

Ethyl 3-(4-methoxyphenoxy)propanoate

Cat. No.: B3156403
CAS No.: 82872-99-9
M. Wt: 224.25 g/mol
InChI Key: RWIVKEHBYNJTNN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(4-methoxyphenoxy)propanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxyphenoxy)propanoate can be synthesized through the esterification of 3-(4-methoxyphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-(4-methoxyphenoxy)propanoic acid+ethanolH2SO4Ethyl 3-(4-methoxyphenoxy)propanoate+water\text{3-(4-methoxyphenoxy)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(4-methoxyphenoxy)propanoic acid+ethanolH2​SO4​​Ethyl 3-(4-methoxyphenoxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is carried out under controlled temperature and pressure to ensure high efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(4-methoxyphenoxy)propanoic acid and ethanol in the presence of an acid or base.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Hydrolysis: 3-(4-methoxyphenoxy)propanoic acid and ethanol.

    Reduction: 3-(4-methoxyphenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloroanilino)propanoate
  • Methyl 3-(2-methoxyphenyl)-3-oxo-2-(triphenylphosphoranylidene)propanoate
  • Ethyl 3-(propylamino)propanoate

Uniqueness

Ethyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific structural features, such as the methoxy group on the aromatic ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-15-12(13)8-9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVKEHBYNJTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655404
Record name Ethyl 3-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82872-99-9
Record name Ethyl 3-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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